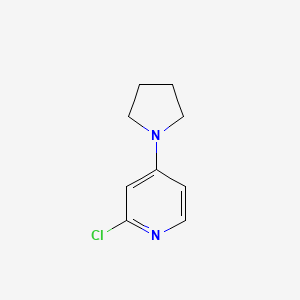
2-氯-4-吡咯烷基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-pyrrolidinopyridine is a heterocyclic chemical compound that belongs to the category of pyridine-containing compounds. It has a molecular formula of C9H11ClN2 and a molecular weight of 182.65 g/mol. This compound is characterized by the presence of a chlorine atom at the second position and a pyrrolidine ring at the fourth position of the pyridine ring.
科学研究应用
2-Chloro-4-pyrrolidinopyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
生化分析
Biochemical Properties
2-Chloro-4-pyrrolidinopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with flavin-dependent monooxygenases, which are crucial for the oxidative degradation of certain compounds . Additionally, 2-Chloro-4-pyrrolidinopyridine can act as a substrate for nucleophilic substitution reactions, particularly at the benzylic position . These interactions highlight its potential utility in modifying biochemical pathways and influencing metabolic processes.
Cellular Effects
The effects of 2-Chloro-4-pyrrolidinopyridine on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to alterations in the production of key metabolites, thereby influencing cellular function . Furthermore, 2-Chloro-4-pyrrolidinopyridine can modulate the activity of proteins involved in cell signaling, potentially affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-4-pyrrolidinopyridine exerts its effects through various mechanisms. One notable mechanism is its ability to bind to specific biomolecules, thereby altering their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, 2-Chloro-4-pyrrolidinopyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-pyrrolidinopyridine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-pyrrolidinopyridine remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-pyrrolidinopyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of metabolic processes . Understanding the dosage-dependent effects of 2-Chloro-4-pyrrolidinopyridine is crucial for its potential therapeutic applications and safety assessments.
Metabolic Pathways
2-Chloro-4-pyrrolidinopyridine is involved in several metabolic pathways. It interacts with enzymes such as flavin-dependent monooxygenases, which play a role in its oxidative degradation . This compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions highlight its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 2-Chloro-4-pyrrolidinopyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2-Chloro-4-pyrrolidinopyridine is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
2-Chloro-4-pyrrolidinopyridine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of 2-Chloro-4-pyrrolidinopyridine is crucial for understanding its role in cellular processes and its potential impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-pyrrolidinopyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine in the presence of a catalyst to form 2-chloropyridine, which is then reacted with pyrrolidine under specific conditions to yield 2-Chloro-4-pyrrolidinopyridine .
Industrial Production Methods: Industrial production of 2-Chloro-4-pyrrolidinopyridine often involves large-scale chlorination processes followed by purification steps to ensure high yield and purity. The use of pyridine-N-oxides as intermediates can also facilitate the production of 2-chloropyridines in high yield .
化学反应分析
Types of Reactions: 2-Chloro-4-pyrrolidinopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different pyridine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
作用机制
The mechanism of action of 2-Chloro-4-pyrrolidinopyridine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and enzymes, altering their activity and function . It may also interact with DNA, leading to changes in gene expression and cellular processes .
相似化合物的比较
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
4-Chloropyridine: Another chlorinated pyridine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness: 2-Chloro-4-pyrrolidinopyridine is unique due to the presence of both a chlorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJAIBOGGBWBGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470375 |
Source


|
| Record name | 2-Chloro-4-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874758-84-6 |
Source


|
| Record name | 2-Chloro-4-pyrrolidinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
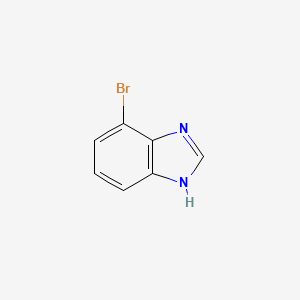
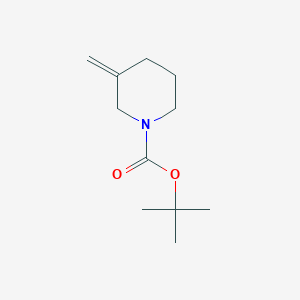
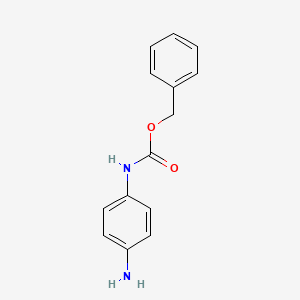

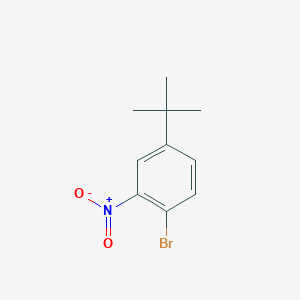
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)

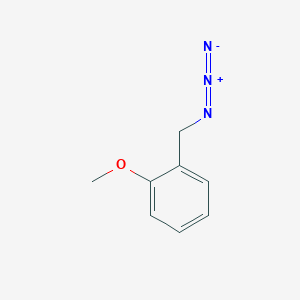




![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

